N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group, and an acetamide moiety linked to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The benzoxazole ring is then subjected to electrophilic substitution reactions to introduce the methyl group at the 2-position.
Coupling with Phenoxyacetamide: The final step involves coupling the substituted benzoxazole with 2-(2,3-dimethylphenoxy)acetamide under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of optical brighteners and dyes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with only the benzoxazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole ring.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-7-6-10-21(17(15)3)28-14-23(27)25-20-13-18(12-11-16(20)2)24-26-19-8-4-5-9-22(19)29-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
APBGSWOFZWJLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)C |
Origin of Product |
United States |
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